(4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Acetyl-CoA Carboxylase Metabolic Disease Medicinal Chemistry

The compound (4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034246-60-9) is a synthetic pyrrolidine-based small molecule. Its structure integrates a 3-(pyrimidin-4-yloxy)pyrrolidine core with a 4-chlorophenyl carbonyl moiety.

Molecular Formula C15H14ClN3O2
Molecular Weight 303.75
CAS No. 2034246-60-9
Cat. No. B2566908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
CAS2034246-60-9
Molecular FormulaC15H14ClN3O2
Molecular Weight303.75
Structural Identifiers
SMILESC1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H14ClN3O2/c16-12-3-1-11(2-4-12)15(20)19-8-6-13(9-19)21-14-5-7-17-10-18-14/h1-5,7,10,13H,6,8-9H2
InChIKeyQDGIBHRLMWQZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034246-60-9) for Structure-Activity Relationship Studies


The compound (4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034246-60-9) is a synthetic pyrrolidine-based small molecule [1]. Its structure integrates a 3-(pyrimidin-4-yloxy)pyrrolidine core with a 4-chlorophenyl carbonyl moiety. This combination places it within a recognized class of heterocyclic compounds explored in patent literature for acetyl-CoA carboxylase (ACC) inhibition [2]. As a versatile research intermediate, it is typically characterized by HPLC, NMR, and mass spectrometry, and is available with a purity of ≥95% from specialty chemical suppliers, making it a suitable starting point for further synthetic elaboration [3].

Why Generic Substitution of CAS 2034246-60-9 Fails in Kinase and ACC Inhibitor Research


Generic substitution is not possible because the target compound has not been widely profiled as a stand-alone drug candidate; its procurement value is precisely defined by its unique, non-interchangeable chemical architecture for SAR exploration [1]. The specific combination of the 4-chlorophenyl carbonyl and the 3-(pyrimidin-4-yloxy)pyrrolidine substituents is a critical variable for probing chemical space around a common scaffold. Substituting with a different regioisomer or an alternative heterocyclic analog, such as one containing a furan or isoxazole ring, would alter the hydrogen-bonding capability, lipophilicity (XLogP3 ≈ 2.5), and subsequent binding affinity to target enzymes like ACC, thereby invalidating the purpose of structure-activity relationship (SAR) studies where each substituent contributes a distinct data point .

Quantitative Differentiation Data for CAS 2034246-60-9 vs. Closest Analogs


Patent-Derived Scaffold Identity for ACC Inhibitor Libraries

The compound embodies the core scaffold of a series claimed as ACC inhibitors in US Patent US8962641 [1]. While no direct, compound-specific IC50 value is publicly disclosed for 2034246-60-9, its structure wholly maps onto the Markush formula. The patent exemplifies related pyrimidine-substituted pyrrolidines with human ACC2 IC50 values reaching low nanomolar potency [2]. For instance, one close analog demonstrated an IC50 of 55 nM [3]. This establishes the 4-chlorophenyl variant as a distinct, purchasable member of a pharmacologically validated series, differing from other halophenyl analogs by its precise electronic and steric profile.

Acetyl-CoA Carboxylase Metabolic Disease Medicinal Chemistry

Comparative Lipophilic Ligand Efficiency (LLE) Potential

The target compound's calculated logP (XLogP3) is 2.5 . This value is distinct from other commercially available analogs. For example, (2,5-Dimethylfuran-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034246-70-1) has a logP of approximately 2.2 . This difference suggests that selecting the 4-chlorophenyl variant over the dimethylfuran variant would allow a medicinal chemistry team to dissect how a ~0.3 log unit increase in lipophilicity impacts target binding potency (IC50) and potentially ADME properties like metabolic stability, without altering the core pyrrolidine-pyrimidine pharmacophore.

Physicochemical Properties Drug Design ADME

Commercial Availability as a Discrete Research Tool

Unlike many compounds only described in patents as complex mixtures or 'library compounds,' CAS 2034246-60-9 is commercially stocked and sold as a discrete, characterized entity (≥90% purity) by suppliers such as Life Chemicals, under the synonym 4-{[1-(4-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine [1]. This stands in contrast to several close analogs with pyridine or pyrazole substituents that are not readily available off-the-shelf in gram quantities. This immediate accessibility eliminates the lead time and cost associated with a multi-step custom synthesis, enabling rapid hypothesis testing in biochemical assays.

Chemical Probe Pharmacology Sourcing

Recommended Research Applications for (4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone


Core Scaffold for ACC Inhibitor Structure-Activity Relationship (SAR) Libraries

Researchers can procure this compound to serve as a foundational intermediate for generating a focused library of ACC inhibitors, as described in [1]. The molecule's commercial accessibility and pre-formed pyrrolidine-pyrimidine core allow for rapid diversification at the 4-chlorophenyl position. This directly leverages the evidence that its substitution pattern offers a unique entry point for exploring chemical space around a validated pharmaceutical target, distinct from structurally similar but commercially unavailable analogs.

Physicochemical Property Benchmark for LogP-Dependent Activity Studies

This compound is an ideal tool for medicinal chemistry teams seeking to experimentally calibrate the relationship between logP and target engagement or ADME properties [1]. Its calculated XLogP3 of 2.5 positions it as a mid-range benchmark. When compared with a closely related analog with a lower logP (e.g., ~2.2), it can quantitatively define the influence of a 0.3 log unit increase in lipophilicity on cellular potency and metabolic clearance, providing definitive data for lead optimization campaigns.

Chemical Probe for Comparative Kinase Profiling Panels

The compound's specific heterocyclic arrangement, particularly the pyrimidin-4-yloxy group, makes it a valuable entry for broad kinase selectivity profiling [1]. Since the scaffold is associated with kinase and ACC inhibition, researchers can use the 4-chlorophenyl variant as a reference tool to profile against a panel of kinases alongside other analogs (e.g., with isoxazole or furan substituents). This will map the selectivity fingerprint that arises specifically from the chlorophenyl group, addressing the critical research gap in current public data.

Quote Request

Request a Quote for (4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.